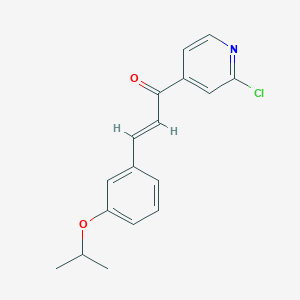

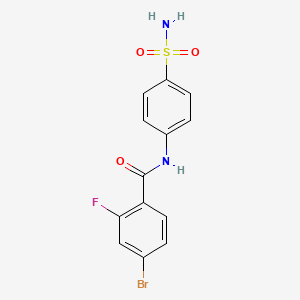

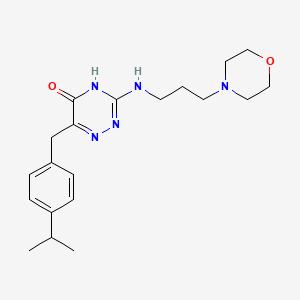

![molecular formula C18H17FN2O4S2 B2496585 N-(4-fluorobenzo[d]thiazol-2-yl)-4-((4-methoxyphenyl)sulfonyl)butanamide CAS No. 941879-11-4](/img/structure/B2496585.png)

N-(4-fluorobenzo[d]thiazol-2-yl)-4-((4-methoxyphenyl)sulfonyl)butanamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

The synthesis of compounds related to "N-(4-fluorobenzo[d]thiazol-2-yl)-4-((4-methoxyphenyl)sulfonyl)butanamide" involves complex reactions. For instance, compounds with similar structures have been prepared through reactions involving benzo[d]thiazol-2-amine and various derivatives in high yields, characterized by 1H, 13C, UV, IR, and mass spectral data (Manolov, Ivanov, & Bojilov, 2021). These methods highlight the intricate steps required to synthesize such compounds, focusing on achieving desired functional groups and molecular frameworks.

Molecular Structure Analysis

The molecular structure of closely related compounds has been elucidated through various spectroscopic techniques. For example, crystal structure analysis has provided insight into the intermolecular interactions and molecular conformations that define the stability and reactivity of such molecules (Yang et al., 2005). These analyses are crucial for understanding the behavior of these compounds under different conditions.

Chemical Reactions and Properties

The chemical reactivity of compounds within this family often involves interactions with biological targets, attributed to their functional groups and molecular scaffolding. For example, the sulfonyl and amide groups present in these compounds play a significant role in their binding affinity and interaction with enzymes or receptors (Owa et al., 2002). Understanding these interactions is key to exploring their chemical properties and potential biological applications.

Physical Properties Analysis

The physical properties, such as solubility, melting point, and crystal structure, are influenced by the molecular architecture of the compound. Studies on similar compounds have shown that crystal structure is affected by substituents and intermolecular hydrogen bonding, which in turn affects their physical properties (Suchetan et al., 2015). These properties are essential for determining the compound's suitability for further development in pharmaceutical applications.

Aplicaciones Científicas De Investigación

Photodynamic Therapy Applications

- A study by Pişkin, Canpolat, & Öztürk (2020) in the "Journal of Molecular Structure" discusses a zinc phthalocyanine derivative, which shows potential as a Type II photosensitizer for treating cancer in photodynamic therapy. This derivative, related to the compound , demonstrates high singlet oxygen quantum yield and good fluorescence properties, important for Type II mechanisms in cancer treatment (Pişkin, Canpolat, & Öztürk, 2020).

Polymer Materials for Fuel Cells

- Kim, Robertson, & Guiver (2008) in "Macromolecules" investigated sulfonated poly(arylene ether sulfone) copolymers, synthesized using a derivative of 4-fluorobenzophenone, for potential use in fuel cells. These materials exhibited high proton conductivity, making them suitable as polyelectrolyte membrane materials in fuel cell applications (Kim, Robertson, & Guiver, 2008).

Fluorescence Probes in Biology/Molecular Medicine

- Budziak et al. (2019) in the "Journal of Molecular Liquids" explored the fluorescence properties of 2-amino-1,3,4-thiadiazole derivatives, which can be used as ideal fluorescence probes in biology and molecular medicine. Their study indicated that these fluorophores could be effectively utilized in various systems like liposomes, micelles, or crystals (Budziak et al., 2019).

Antimicrobial Applications

- Yolal et al. (2012) in the "Russian Journal of Bioorganic Chemistry" synthesized derivatives related to the compound of interest and evaluated their antimicrobial activities. These compounds demonstrated high anti-Mycobacterium smegmatis activity, indicating potential as antimicrobial agents (Yolal et al., 2012).

Tumor-Associated Carbonic Anhydrase Inhibition

- Ilies et al. (2003) in the "Journal of Medicinal Chemistry" studied halogenated sulfonamides as inhibitors of tumor-associated carbonic anhydrase IX. This enzyme plays a crucial role in tumorigenesis and metastasis. The study found potent inhibitors among simple aromatic and heterocyclic compounds, suggesting potential applications as antitumor agents (Ilies et al., 2003).

Solvatomorphism and Structural Studies

- Kamiński et al. (2010) in "Crystal Growth & Design" examined the solvatomorphism of a compound similar to the one . Their research focused on the structural changes induced by different solvents, contributing to the understanding of how solvent interactions influence the properties of crystal lattices (Kamiński et al., 2010).

Propiedades

IUPAC Name |

N-(4-fluoro-1,3-benzothiazol-2-yl)-4-(4-methoxyphenyl)sulfonylbutanamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H17FN2O4S2/c1-25-12-7-9-13(10-8-12)27(23,24)11-3-6-16(22)20-18-21-17-14(19)4-2-5-15(17)26-18/h2,4-5,7-10H,3,6,11H2,1H3,(H,20,21,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GIQUJUAEJSODII-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)S(=O)(=O)CCCC(=O)NC2=NC3=C(C=CC=C3S2)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H17FN2O4S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

408.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(4-fluorobenzo[d]thiazol-2-yl)-4-((4-methoxyphenyl)sulfonyl)butanamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

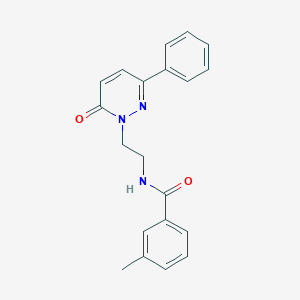

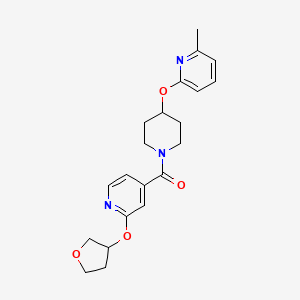

![N-(3-fluorobenzyl)-4-oxo-4-pyrrolo[1,2-a]quinoxalin-5(4H)-ylbutanamide](/img/structure/B2496507.png)

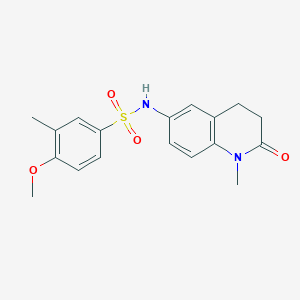

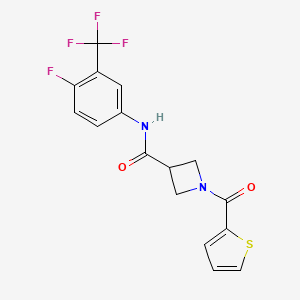

![N-[(2-Methyl-5-thiophen-2-ylpyrazol-3-yl)methyl]acetamide](/img/structure/B2496508.png)

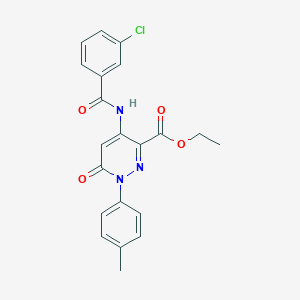

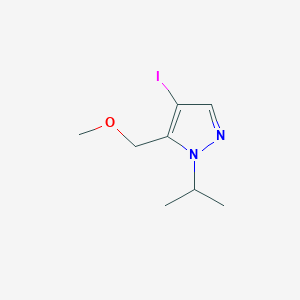

![Methyl 3-[2-(chloromethyl)-1,3-oxazol-5-yl]propanoate](/img/structure/B2496512.png)

![2-[2-(4-chlorophenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]-N-mesitylacetamide](/img/structure/B2496514.png)

![Methyl 3-[(2,2-dimethylcyclopropyl)amino]pyridazine-4-carboxylate](/img/structure/B2496525.png)